molecular formula C8H6ClNO B160724 2-Chloro-4-methoxybenzonitrile CAS No. 127666-99-3

2-Chloro-4-methoxybenzonitrile

Cat. No.: B160724
CAS No.: 127666-99-3
M. Wt: 167.59 g/mol
InChI Key: YLKLNODUMSCTIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-methoxybenzonitrile is an organic compound with the molecular formula C8H6ClNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the second position and a methoxy group at the fourth position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-methoxybenzonitrile can be synthesized through several methods. One common method involves the reaction of 2-chloro-4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. The reaction conditions typically involve the use of a dehydrating agent such as phosphorus oxychloride or thionyl chloride.

Another method involves the direct cyanation of 2-chloro-4-methoxybenzyl chloride using sodium cyanide or potassium cyanide in the presence of a phase transfer catalyst. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale cyanation reactions. The process involves the use of robust reaction conditions and efficient catalysts to ensure high yield and purity. The industrial production methods are designed to be cost-effective and scalable to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxybenzonitrile undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The nitrile group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, sodium ethoxide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the nitrile group.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used for the oxidation of the methoxy group.

Major Products

    Nucleophilic Substitution: Substituted derivatives such as 2-amino-4-methoxybenzonitrile or 2-thio-4-methoxybenzonitrile.

    Reduction: 2-Chloro-4-methoxybenzylamine.

    Oxidation: 2-Chloro-4-hydroxybenzonitrile or 2-Chloro-4-carboxybenzonitrile.

Scientific Research Applications

2-Chloro-4-methoxybenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: It is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.

    Medicine: It is explored for its potential use in the development of new therapeutic agents, particularly in the field of oncology.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxybenzonitrile depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The chlorine and methoxy groups can participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, while the nitrile group can act as an electrophile in nucleophilic addition reactions.

Comparison with Similar Compounds

2-Chloro-4-methoxybenzonitrile can be compared with other similar compounds such as:

    2-Chloro-4-nitrobenzonitrile: This compound has a nitro group instead of a methoxy group, which makes it more reactive in nucleophilic substitution reactions.

    4-Chloro-2-methoxybenzonitrile: The positions of the chlorine and methoxy groups are reversed, which can lead to different reactivity and applications.

    2-Methoxy-4-nitrobenzonitrile: This compound has both a methoxy and a nitro group, making it highly reactive and useful in various synthetic applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-chloro-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKLNODUMSCTIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563257
Record name 2-Chloro-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127666-99-3
Record name 2-Chloro-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-methoxybenzonitrile
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-methoxybenzonitrile
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-methoxybenzonitrile
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-methoxybenzonitrile
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-methoxybenzonitrile
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-methoxybenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.